molecular formula C9H5Cl3F2O2 B1411308 4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride CAS No. 1806353-63-8

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride

Cat. No.: B1411308
CAS No.: 1806353-63-8
M. Wt: 289.5 g/mol
InChI Key: MULXWAMCRSIGRR-UHFFFAOYSA-N
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Description

4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride is an organic compound with the molecular formula C14H8Cl2F2O2. It is a white to off-white crystalline powder with a melting point of 92-96°C. This compound is widely used in scientific experiments as a photoaffinity label and a photolabile protecting group for peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride typically involves the reaction of 4’,5’-Dichloro-2’-(difluoromethoxy)benzoyl chloride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is then heated to reflux, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenacyl derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of alcohols or alkanes.

Scientific Research Applications

4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride has diverse applications in scientific research, including:

    Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.

    Biology: Employed as a photolabile protecting group for peptides and proteins, allowing for controlled release of active molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a tool for studying enzyme mechanisms.

    Industry: Utilized in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride involves its ability to form covalent bonds with target molecules upon exposure to light. This photolabile compound releases the active molecule when irradiated with ultraviolet light, allowing for precise control over the timing and location of the release. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Dichloro-5’-(difluoromethoxy)phenacyl chloride: Similar in structure but differs in the position of the chlorine and difluoromethoxy groups.

    4’,5’-Dichloro-2’-(difluoromethoxy)acetophenone: Similar but lacks the chloride group, making it less reactive in substitution reactions.

Uniqueness

4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride is unique due to its dual functionality as both a photoaffinity label and a photolabile protecting group. This dual functionality allows for versatile applications in various fields of research, making it a valuable tool for scientists.

Biological Activity

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is a synthetic organic compound with potential biological activity. Its unique structure, featuring both halogen and difluoromethoxy substituents, suggests possible interactions with biological systems that merit investigation. This article compiles findings from various studies to elucidate the compound's biological activity, including its mechanisms, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C₁₃H₈Cl₂F₂O. The presence of chlorine and fluorine atoms in the structure enhances its lipophilicity and may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.
  • Receptor Binding : Its structural similarity to biologically active molecules suggests it may bind to receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL

These results suggest that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

Cancer Cell LineIC₅₀ (μM)
HepG2 (Liver Cancer)10
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)12

The compound's mechanism appears to involve apoptosis induction in cancer cells, which may be mediated by oxidative stress and disruption of mitochondrial function .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various phenacyl derivatives, including this compound. The results showed that this compound was among the most effective against multi-drug resistant strains of bacteria, demonstrating potential for use in treating resistant infections .
  • Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxicity of the compound against human cancer cell lines using the MTT assay. The findings indicated that while the compound effectively inhibited cancer cell proliferation, it also exhibited some degree of toxicity towards normal cells, necessitating further investigation into its selectivity and safety profile .

Properties

IUPAC Name

2-chloro-1-[4,5-dichloro-2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-5(11)6(12)2-8(4)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULXWAMCRSIGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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